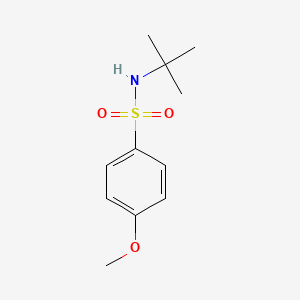
N-(3-chloro-2-methylphenyl)-4-(4-methoxyphenyl)-1,3-thiazol-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
"N-(3-chloro-2-methylphenyl)-4-(4-methoxyphenyl)-1,3-thiazol-2-amine" is a chemical compound of interest in various scientific research areas. It belongs to a class of organic compounds known as thiazoles, which are heterocyclic compounds containing a five-membered ring of four carbon atoms and a sulfur atom.
Synthesis Analysis
The synthesis of similar thiazole derivatives involves various chemical reactions and techniques. For example, Yakantham et al. (2019) described the synthesis of thiazole derivatives by confirming their structures through NMR and mass spectra (Yakantham, Sreenivasulu, & Raju, 2019). Another study by Uwabagira et al. (2018) detailed the synthesis of a related compound, N-(3-chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine, using precursors under specific synthesis conditions (Uwabagira, Sarojini, & Poojary, 2018).
Molecular Structure Analysis
The molecular structure of thiazole derivatives is often characterized using spectroscopic methods. For instance, the crystal structure of related compounds has been determined using X-ray diffraction techniques, as reported by Wan et al. (2006) (Wan et al., 2006).
Chemical Reactions and Properties
Thiazole derivatives participate in various chemical reactions, contributing to their diverse chemical properties. Androsov (2008) discussed the ring-opening reactions of similar thiadiazole compounds to produce thioketene intermediates (Androsov, 2008).
Physical Properties Analysis
The physical properties of thiazole compounds, such as melting points, solubility, and crystal structure, are crucial for understanding their behavior in different environments. These properties are often determined using various analytical methods like NMR, mass spectrometry, and X-ray crystallography.
Chemical Properties Analysis
The chemical properties of thiazole derivatives, including reactivity, stability, and interactions with other molecules, are central to their application in various fields. Studies like those by Gully et al. (2002) provide insights into the biochemical and pharmacological characteristics of similar compounds (Gully et al., 2002).
Wissenschaftliche Forschungsanwendungen
Antimicrobial and Antifungal Activities
Research on derivatives similar to N-(3-chloro-2-methylphenyl)-4-(4-methoxyphenyl)-1,3-thiazol-2-amine has shown promising antimicrobial and antifungal properties. For example, Bektaş et al. (2010) synthesized triazole derivatives exhibiting good or moderate activities against various microorganisms, highlighting the potential of thiazol-2-amine derivatives in developing new antimicrobial agents (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2010).
Anticancer Evaluation
The compound's framework is conducive to modifications that yield derivatives with anticancer activities. Yakantham et al. (2019) demonstrated that thiazol-4-amine derivatives possess good to moderate activity against various human cancer cell lines, indicating the potential of N-(3-chloro-2-methylphenyl)-4-(4-methoxyphenyl)-1,3-thiazol-2-amine as a scaffold for anticancer drug development (Yakantham, Sreenivasulu, & Raju, 2019).
Molluscicidal Properties
The structural analogs of N-(3-chloro-2-methylphenyl)-4-(4-methoxyphenyl)-1,3-thiazol-2-amine have been investigated for their molluscicidal properties, offering a potential avenue for controlling schistosomiasis by targeting the intermediate host snails. El-Bayouki and Basyouni (1988) synthesized thiazolo[5,4-d]pyrimidines showing activity against B. alexandrina snails, suggesting similar compounds could be explored for environmental applications (El-Bayouki & Basyouni, 1988).
Eigenschaften
IUPAC Name |
N-(3-chloro-2-methylphenyl)-4-(4-methoxyphenyl)-1,3-thiazol-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN2OS/c1-11-14(18)4-3-5-15(11)19-17-20-16(10-22-17)12-6-8-13(21-2)9-7-12/h3-10H,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJRWCYPJOFRFOJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC2=NC(=CS2)C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chloro-2-methylphenyl)-4-(4-methoxyphenyl)-1,3-thiazol-2-amine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-{[4-(2-pyridinyl)-1,3-thiazol-2-yl]amino}benzenesulfonamide](/img/structure/B5505020.png)


![3-{1-[4-(3-hydroxy-3-methylbutyl)benzoyl]-4-piperidinyl}-1,3-oxazolidin-2-one](/img/structure/B5505052.png)
![N-(2-hydroxyphenyl)-2-{[4-methyl-5-(1-phenoxyethyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5505056.png)
![6,6-dimethyl-3-phenyl-1,5,6,8-tetrahydro-2H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidine-2,4(3H)-dione](/img/structure/B5505062.png)


![N-[3-(4-morpholinylcarbonyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-yl]propanamide](/img/structure/B5505089.png)

![5-(4-chlorophenyl)-6-methyl-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B5505104.png)


![2-[4-(cyclopentylcarbonyl)-1-piperazinyl]-N-ethyl-6-methyl-4-pyrimidinamine](/img/structure/B5505127.png)